Compound Description: This compound is a high-affinity (Ki = 1 nM) A2B adenosine receptor antagonist with high selectivity (990-, 690-, and 1,000-fold) for the human A1, A2A, and A3 adenosine receptors. [] It was discovered through structure-activity relationship studies focusing on identifying selective A2B adenosine receptor antagonists for potential use in asthma treatment. []
Compound Description: This compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [, ] It potentiates mGluR5 responses by binding to a site overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of this receptor. [, ] VU-29 has been investigated for its potential therapeutic benefits in treating central nervous system disorders. []
Compound Description: This compound is another PAM of mGluR5 and also exhibits activity at mGluR1. [, ] Unlike VU-29, it does not bind to the MPEP site but instead acts through a novel allosteric site on both mGluR1 and mGluR5. [, ] CPPHA is suggested to have potential in treating various central nervous system disorders by modulating the activity of metabotropic glutamate receptors. []
Compound Description: This compound exhibits an antipsychotic-like profile in behavioral animal tests, reducing spontaneous locomotion in mice without causing ataxia. [] Unlike traditional antipsychotics, it does not bind to D2 dopamine receptors. [] Compound 41 was investigated as a potential antipsychotic agent with reduced extrapyramidal side effects. []
Compound Description: This compound was initially investigated for its antipsychotic-like profile in behavioral animal tests. [] While displaying activity, it was found to be metabolized to the toxic compound (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. [] This prompted further exploration of related compounds with improved properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.